1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one
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Overview
Description
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a naphthalene ring attached to a pyrrolidinone core, with an isopropylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one typically involves the reaction of naphthalen-1-ylmethanol with 4-(propan-2-ylamino)pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance productivity and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It finds applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)-4-(methylamino)pyrrolidin-2-one
- 1-(Naphthalen-1-ylmethyl)-4-(ethylamino)pyrrolidin-2-one
- 1-(Naphthalen-1-ylmethyl)-4-(butylamino)pyrrolidin-2-one
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group at the 4-position of the pyrrolidinone core differentiates it from other similar compounds and influences its reactivity and interactions.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMOKSZYCXMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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